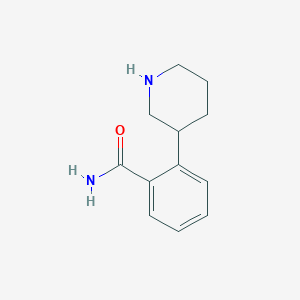

2-(Piperidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Piperidin-3-yl)benzamide is an organic compound that features a benzamide moiety attached to a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)benzamide typically involves the coupling of a piperidine derivative with a benzoyl chloride or benzamide precursor. One common method includes the reaction of 3-piperidinylamine with benzoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Primary or secondary amines from the reduction of the benzamide group.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(Piperidin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The benzamide moiety can also interact with DNA or proteins, leading to potential anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-(Piperidin-3-yl)benzamide can be compared with other piperidine-containing compounds, such as:

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.

Matrine: An alkaloid with antiviral and anticancer activities.

Berberine: A compound with antimicrobial and antidiabetic properties.

Tetrandrine: An alkaloid with anti-inflammatory and anticancer effects.

The uniqueness of this compound lies in its specific structural features and the combination of the piperidine ring with the benzamide moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

2-(Piperidin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a benzamide moiety. Its structural features contribute to its interaction with biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring can mimic natural ligands, facilitating binding at active sites. This interaction can modulate various signaling pathways, influencing cellular responses.

1. Anti-inflammatory and Analgesic Effects

Research has indicated that this compound exhibits potential anti-inflammatory and analgesic properties. A study explored its effects on cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound demonstrated inhibitory activity against CDK2 and CDK4, with IC50 values of 0.69 μM and 15.32 μM, respectively . This suggests its potential role in managing conditions associated with inflammation and pain.

2. CNS Penetration and Antihistaminic Activity

A significant study focused on the structure-activity relationships of derivatives of this compound as H1-antihistamines for insomnia treatment. The findings indicated that certain modifications enhanced CNS penetration while maintaining selectivity for H1 receptors, thus supporting its use in sleep disorders .

Case Study 1: CDK Inhibition

A detailed investigation into the inhibitory effects of this compound on CDK activity revealed promising results. The compound was tested alongside various analogs, demonstrating a structure-dependent relationship regarding potency. The optimized analogs showed improved binding affinity compared to less effective counterparts, emphasizing the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiproliferative Activity

In vitro tests assessed the antiproliferative effects of this compound derivatives against cancer cell lines. Results indicated that specific substitutions on the benzamide ring significantly increased cytotoxicity, with some derivatives exhibiting IC50 values below 10 μM against certain tumor types .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | CDK2 | 0.69 | Potent inhibitor |

| This compound | CDK4 | 15.32 | Moderate inhibitor |

| Derivative A | H1 Antihistamine | <10 | Enhanced CNS penetration |

| Derivative B | Cancer Cell Lines | <10 | Significant cytotoxicity observed |

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-piperidin-3-ylbenzamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15) |

InChI Key |

HUHDIXQQKGYBMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.